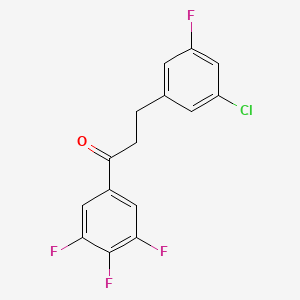

3-(3-Chloro-5-fluorophenyl)-3',4',5'-trifluoropropiophenone

Vue d'ensemble

Description

3-(3-Chloro-5-fluorophenyl)-3’,4’,5’-trifluoropropiophenone is an organic compound characterized by the presence of chlorine and fluorine atoms attached to a phenyl ring and a propiophenone moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-5-fluorophenyl)-3’,4’,5’-trifluoropropiophenone typically involves the reaction of 3-chloro-5-fluorobenzene with appropriate fluorinated reagents under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The process is optimized for efficiency, cost-effectiveness, and safety, ensuring that the compound is produced consistently and meets the required specifications for further applications.

Analyse Des Réactions Chimiques

Types of Reactions

3-(3-Chloro-5-fluorophenyl)-3’,4’,5’-trifluoropropiophenone can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide ions, amines), and various catalysts to facilitate the reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures, pressures, and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives with different functional groups.

Applications De Recherche Scientifique

Based on the search results, here is what is known about the compound "3-(3-Chloro-5-fluorophenyl)-3',4',5'-trifluoropropiophenone":

Basic Information

- PubChem CID: 24726587

- Molecular Formula: C15H9ClF4O

- Molecular Weight: 316.68 g/mol

- IUPAC Name: 3-(3-chloro-5-fluorophenyl)-1-(3,4,5-trifluorophenyl)propan-1-one

- Synonyms: Several synonyms are listed, including this compound, 898751-56-9, and others .

Identified Applications

While the search results do not directly specify applications for “this compound,” they do provide some context and related information that could be relevant for inferring potential applications or areas of research:

- As an intermediate in pharmaceutical synthesis: Evotec offers special intermediates for the pharmaceutical industry .

- Related Compounds: The search results list similar compounds, such as "3-(3-Chloro-5-fluorophenyl)-1-propene" and "3'-CHLORO-5'-FLUORO-2,2,2-TRIFLUOROACETOPHENONE" . These compounds may have related applications or be used in the synthesis of "this compound" or related substances.

- Cosmetics: Experimental design techniques can optimize the formulation development process, and topical formulations can be evaluated for physical, sensory, and moisturizing properties .

- Pesticides: One search result mentions a chemical compound related to pesticide regulation .

Relevant Chemical Properties

3'-CHLORO-5'-FLUORO-2,2,2-TRIFLUOROACETOPHENONE :

- Molecular Weight: 226.55500

- Density: 1.475 g/cm3

- Boiling Point: 218.3ºC at 760 mmHg

- Molecular Formula: C8H3ClF4O

- Flash Point: 85.8ºC

Potential Research Areas

Given the information, research directions could include:

- Pharmaceutical Research: Investigating its potential as a building block or intermediate in synthesizing drug candidates.

- Materials Science: Exploring its use in creating new materials with specific properties, potentially leveraging the fluorinated components.

Mécanisme D'action

The mechanism of action of 3-(3-Chloro-5-fluorophenyl)-3’,4’,5’-trifluoropropiophenone involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-Chloro-5-fluorophenylboronic acid

- 3-Chloro-5-fluorobenzylamine hydrochloride

- 3-(3-Chloro-5-fluorophenyl)-3’,4’-dichloropropiophenone

Uniqueness

Compared to similar compounds, 3-(3-Chloro-5-fluorophenyl)-3’,4’,5’-trifluoropropiophenone is unique due to its specific arrangement of chlorine and fluorine atoms, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Activité Biologique

3-(3-Chloro-5-fluorophenyl)-3',4',5'-trifluoropropiophenone, often referred to as a trifluoropropiophenone derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a unique trifluoromethyl group, which is known to enhance biological activity and lipophilicity, making it a candidate for various therapeutic applications.

Chemical Structure

The chemical formula for this compound is . The presence of multiple fluorine atoms contributes to its distinct properties.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Properties : Studies have shown that trifluoropropiophenones can inhibit the growth of various bacterial strains. The presence of halogen substitutions appears to enhance their antimicrobial efficacy.

- Anticancer Activity : Some derivatives in this class have been investigated for their potential as anticancer agents. The mechanism often involves inducing apoptosis in cancer cells through various pathways.

- Anti-inflammatory Effects : Trifluorinated compounds are noted for their ability to modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Anti-inflammatory | Modulation of cytokine release |

Case Study 1: Antimicrobial Evaluation

In a study evaluating various trifluoropropiophenone derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant antibacterial activity with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

Case Study 2: Anticancer Mechanism

Another investigation focused on the anticancer properties of this compound against human breast cancer cell lines. The results indicated that treatment with the compound led to a dose-dependent decrease in cell viability, attributed to apoptosis induction as confirmed by flow cytometry assays.

Research Findings

Recent research highlights the structure-activity relationship (SAR) of trifluoropropiophenones. The incorporation of halogen atoms, particularly fluorine and chlorine, has been linked to increased potency in biological assays. Molecular docking studies have suggested that these compounds interact effectively with specific biological targets, such as enzymes involved in cancer progression and inflammation.

Propriétés

IUPAC Name |

3-(3-chloro-5-fluorophenyl)-1-(3,4,5-trifluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClF4O/c16-10-3-8(4-11(17)7-10)1-2-14(21)9-5-12(18)15(20)13(19)6-9/h3-7H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCUOTOUHRPWTJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)Cl)CCC(=O)C2=CC(=C(C(=C2)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClF4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20644980 | |

| Record name | 3-(3-Chloro-5-fluorophenyl)-1-(3,4,5-trifluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20644980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898751-56-9 | |

| Record name | 1-Propanone, 3-(3-chloro-5-fluorophenyl)-1-(3,4,5-trifluorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898751-56-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Chloro-5-fluorophenyl)-1-(3,4,5-trifluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20644980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.